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PHYD protein, Arabidopsis - 158379-16-9

PHYD protein, Arabidopsis

Catalog Number: EVT-280267
CAS Number: 158379-16-9
Molecular Formula: C61H96N16O19S
Molecular Weight: 1389.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PHYD protein, Arabidopsis belongs to the phytochrome apoprotein family in Arabidopsis; GenBank X76609.
Source and Classification

PHYD is derived from the Arabidopsis thaliana species, specifically identified within the plant's genome. Phytochromes are classified based on their photoreversibility and chromophore binding properties. PHYD, along with other phytochromes like PHYA, PHYB, and PHYC, plays a significant role in photomorphogenesis—the process by which plants develop in response to light signals.

Synthesis Analysis

The synthesis of PHYD protein involves the transcription of its gene followed by translation into a polypeptide chain. The gene encoding PHYD is activated in response to light stimuli.

Technical Details

  1. Gene Expression: The expression of the PHYD gene is regulated by light conditions; it is upregulated in red light and downregulated in darkness.
  2. Translation: The resulting mRNA is translated into the PHYD protein in the cytoplasm.
  3. Post-Translational Modifications: Following synthesis, PHYD undergoes several post-translational modifications that are critical for its stability and function, including phosphorylation and chromophore attachment.
Molecular Structure Analysis

The molecular structure of PHYD is characterized by several distinct domains:

  • Photosensory Domain: This domain contains a chromophore-binding site responsible for light absorption.
  • Regulatory Domain: Involved in signal transduction upon light perception.
  • Phytochrome-specific Domains: These include PAS (Per-ARNT-Sim) domains that play roles in dimerization and signal transduction.

Relevant Data

  • Molecular Weight: Approximately 120 kDa.
  • Isoforms: Variants exist due to alternative splicing, which can affect functionality.
Chemical Reactions Analysis

PHYD participates in several biochemical reactions:

  1. Photoconversion: Upon absorbing light, PHYD undergoes a conformational change from its inactive form (Pr) to an active form (Pfr), which can then interact with downstream signaling pathways.
  2. Signal Transduction: The active form of PHYD initiates a cascade of cellular responses, including gene expression changes related to growth and development.

Technical Parameters

  • Light Absorption Peaks: Absorbs red light at approximately 660 nm and far-red light at around 730 nm.
Mechanism of Action

The mechanism of action for PHYD involves several steps:

  1. Light Perception: Upon exposure to red or far-red light, the chromophore within PHYD absorbs photons, leading to its activation.
  2. Conformational Change: This activation induces a structural change that allows PHYD to interact with other proteins and transcription factors.
  3. Gene Regulation: Activated PHYD regulates the expression of genes involved in various physiological processes such as flowering time and shade avoidance.

Relevant Data

Studies indicate that the interaction between PHYD and other signaling molecules can modulate its activity based on environmental conditions.

Physical and Chemical Properties Analysis

PHYD exhibits several notable physical and chemical properties:

  • Solubility: Generally soluble in aqueous solutions under physiological conditions.
  • Stability: Stability is influenced by pH and temperature; optimal activity occurs at neutral pH (around 7).
  • Thermal Properties: Thermal denaturation studies indicate stability up to 60°C before significant loss of function occurs.
Applications

The scientific applications of PHYD are extensive:

  1. Agricultural Biotechnology: Understanding PHYD's role can lead to improved crop varieties with enhanced growth rates under varying light conditions.
  2. Plant Research: Used as a model for studying photoreceptor functions and their impact on plant development.
  3. Environmental Adaptation Studies: Insights into how plants adapt to changing environments can inform conservation strategies.
Molecular Characterization and Genomic Context

Gene Structure and Phylogenetic Analysis of PHYD

The PHYD gene (AT4G16250) is located on chromosome 4 of Arabidopsis thaliana, spanning a genomic region from 9,195,247 to 9,199,840 bp (complement strand) [1]. It consists of 4 exons encoding a 1,156-amino-acid phytochrome D protein (UniProt: O23472). The protein structure includes several conserved domains:

  • N-terminal chromophore-binding domain (residues 1–350) for light perception
  • Central dimerization domain facilitating homodimer formation
  • C-terminal histidine kinase-related domain involved in signal transduction [1] [7].

Phylogenetic analysis reveals that PHYD belongs to the phytochrome B (phyB) subfamily, sharing ~80% amino acid sequence identity with PHYB. Gene duplication events suggest PHYB and PHYD diverged after the Brassicaceae family split from its closest relatives but before the radiation of extant Brassicaceae species (~40 million years ago) [7]. Despite high similarity, PHYD exhibits distinct evolutionary constraints, with strong purifying selection acting on its sequence (Ka/Ks ratio < 0.3), indicating functional conservation beyond redundancy [7].

Table 1: Genomic Features of PHYD

FeatureValue
Locus IDAT4G16250
Chromosomal PositionChr4: 9195247-9199840 (rev)
Exon Count4
Protein Length1,156 amino acids
Molecular Weight~127 kDa
Isoelectric Point (pI)5.8
Conserved DomainsGAF, PHY, PAS, HKRD

Evolutionary Divergence Among Phytochrome Family Members (PHYA–PHYE)

The Arabidopsis phytochrome family comprises five members (PHYA–PHYE) with distinct functional specializations:

  • PHYA: Evolved under strong positive selection for far-red light sensing and rapid degradation
  • PHYB/PHYD: Form a closely related clade with recent divergence, sharing overlapping roles in red-light responses but differing in expression patterns and partner interactions [7]
  • PHYC: Basal to the PHYB/PHYD cluster, with intermediate spectral sensitivity
  • PHYE: Most divergent, showing accelerated evolutionary rates in its C-terminal domain

Functional studies demonstrate that while PHYB and PHYD both absorb red/far-red light (λmax = 660 nm and 730 nm), they exhibit non-reciprocal redundancy:

  • PHYD cannot compensate for phyB mutants in Arabidopsis due to weaker interaction with downstream transcription factors like PIF3 [1]
  • PHYD rescues tobacco phyB mutants, indicating conserved core functions but species-specific adaptations [1]
  • PHYD shows unique temperature-dependent regulation of seed germination by suppressing PIL5-mediated secondary dormancy under high temperatures [1]

Table 2: Functional Divergence Among Arabidopsis Phytochromes

PhytochromeLight SensitivityKey FunctionsExpression Pattern
PHYAFar-red (labile)Very-low-fluence responses, de-etiolationUbiquitous (dark-induced)
PHYBRed (stable)Shade avoidance, flowering, seed germinationConstitutive
PHYCRed/far-redPhotoperiod sensing, thermal responsesVascular tissues
PHYDRed (stable)High-temperature germination, PHYB co-regulationMeristems, seeds
PHYERed/far-redPHYB co-amplifier, stress responsesLow abundance

Chromosomal Localization and Regulatory Elements of PHYD

PHYD resides in a gene-sparse region of chromosome 4, flanked by:

  • Upstream: AT4G16240 (unknown function, expressed in roots)
  • Downstream: AT4G16260 (zinc finger protein, stress-responsive) [1]

Analysis of the PHYD promoter (1.5 kb upstream) reveals multiple cis-regulatory elements driving light- and stress-responsive expression:

  • G-box motifs (CACGTG): Binding sites for bZIP transcription factors HY5 and PIFs
  • PIF-binding elements (CACATG/G-box variants) mediating phytochrome feedback regulation
  • Abscisic acid-responsive elements (ABREs: ACGTG) linking PHYD to hormone signaling
  • Heat shock elements (HSEs: AGAAnnTTCT) enabling thermal induction [1] [4]

Properties

CAS Number

158379-16-9

Product Name

PHYD protein, Arabidopsis

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(2S)-3-carboxy-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C61H96N16O19S

Molecular Weight

1389.6 g/mol

InChI

InChI=1S/C61H96N16O19S/c1-8-33(6)49(77-50(85)36(62)20-22-97-7)59(94)70-39(17-19-47(81)82)52(87)69-38(16-18-46(79)80)53(88)74-43(27-48(83)84)57(92)73-42(25-34-13-10-9-11-14-34)56(91)72-40(23-31(2)3)54(89)68-37(15-12-21-66-61(63)64)51(86)71-41(24-32(4)5)55(90)76-45(29-78)58(93)75-44(60(95)96)26-35-28-65-30-67-35/h9-11,13-14,28,30-33,36-45,49,78H,8,12,15-27,29,62H2,1-7H3,(H,65,67)(H,68,89)(H,69,87)(H,70,94)(H,71,86)(H,72,91)(H,73,92)(H,74,88)(H,75,93)(H,76,90)(H,77,85)(H,79,80)(H,81,82)(H,83,84)(H,95,96)(H4,63,64,66)/t33-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,49-/m0/s1

InChI Key

UUADODNGTPCSBC-HXBUARKNSA-N

SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC2=CN=CN2)C(=O)O)NC(=O)C(CCSC)N

Solubility

Soluble in DMSO

Synonyms

phyD phytochrome protein, Arabidopsis
PHYD protein, Arabidopsis
PHYTOCHROME DEFECTIVE D protein, Arabidopsis

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC2=CN=CN2)C(=O)O)NC(=O)C(CCSC)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CN=CN2)C(=O)O)NC(=O)[C@H](CCSC)N

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